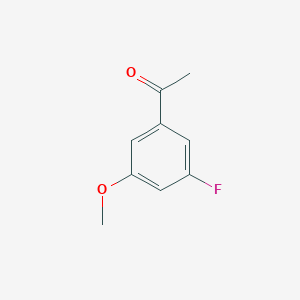
1-(3-Fluoro-5-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanone group.
準備方法
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of fluoro-substituted benzoic acid derivatives with thionyl chloride, followed by further reactions with diethyl malonate and other reagents .
化学反応の分析
1-(3-Fluoro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学的研究の応用
1-(3-Fluoro-5-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .
類似化合物との比較
1-(3-Fluoro-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-2-methoxyacetophenone: This compound has a similar structure but with a bromo group instead of a fluoro group.
1-(3-Fluoro-4-methoxyphenyl)ethanone: This compound differs in the position of the methoxy group on the phenyl ring.
1-(3-Fluoro-5-methoxyphenyl)propanone: This compound has an additional carbon in the ethanone group, forming a propanone.
生物活性
1-(3-Fluoro-5-methoxyphenyl)ethanone, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly in relation to its potential as an anticancer agent and its effects on various biological pathways. This article summarizes the findings from diverse studies, highlighting its mechanisms of action, efficacy in different cancer cell lines, and other biological properties.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which may influence its biological activity through electronic and steric effects. The structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes which are crucial for cancer cell proliferation.
- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, affecting cellular responses such as apoptosis and proliferation .
Efficacy in Cancer Cell Lines
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.095 | Induces apoptosis, inhibits tubulin polymerization |
| Hs578T (Triple-negative) | 0.033 | Disruption of microtubule dynamics |
| MDA-MB-231 (Breast Cancer) | 0.620 | Modulation of apoptotic pathways |
The compound demonstrated significant antiproliferative activity at nanomolar concentrations in multiple studies, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of this compound and assessed their anticancer activities. Notably, derivatives with additional functional groups exhibited enhanced potency against MCF-7 cells, with IC50 values significantly lower than those of existing treatments .
Another investigation highlighted the compound's ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic factors like Bax. This dual action contributes to the compound's effectiveness as an anticancer agent .
Additional Biological Activities
Beyond its anticancer properties, this compound has been explored for other biological activities:
特性
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













